molecular formula C20H13F4NOS B2521905 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-47-3

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2521905
CAS No.: 866133-47-3
M. Wt: 391.38
InChI Key: LFDZKYHUANNPCC-XVNBXDOJSA-N
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Description

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C20H13F4NOS and its molecular weight is 391.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

The synthesis and transformations of quinoline derivatives highlight their importance as efficient fluorophores, widely used in biochemistry and medicine for studying various biological systems. Quinoline derivatives, particularly aminoquinolines, show promise as potential antioxidants and radioprotectors, pointing to a broad range of applications in biological and chemical studies (Aleksanyan & Hambardzumyan, 2013).

Photophysical Properties

Quinoline-based fluorophores synthesized from reactions involving hydroxy-quinoline carboxylic acid and different amino compounds exhibit interesting photophysical behaviors. These compounds demonstrate dual emissions, including normal and excited-state intramolecular proton transfer (ESIPT) emissions, with large Stokes shifts, making them suitable for detailed photophysical studies. Their thermal stability up to 300°C suggests potential utility in high-temperature applications (Padalkar & Sekar, 2014).

Structural and Optical Properties

The study of 4H-pyrano[3,2-c]quinoline derivatives reveals insights into their structural and optical characteristics, essential for material science applications. These compounds transition from polycrystalline to nanocrystalline upon thermal deposition, suggesting applications in thin film technologies. Their optical properties, including absorption parameters and electron transition types, have been comprehensively analyzed, indicating potential use in photonic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Nonlinear Optical (NLO) Research

Quinoline derivatives have also been synthesized and analyzed for their exciting prospects in nonlinear optical research. Through detailed spectroscopic assessments and density functional theory calculations, these compounds have shown significant NLO properties, indicating potential applications in technology-related fields (Khalid et al., 2019).

Corrosion Inhibition

Quinoxaline derivatives, closely related to quinoline structures, have been studied for their corrosion inhibition efficiencies. Quantum chemical calculations reveal a direct relationship between molecular structure and inhibition efficiency, highlighting their potential in protecting metals in acidic environments (Zarrouk et al., 2014).

Properties

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NOS/c21-13-4-1-12(2-5-13)3-7-17-15-9-10-27-19(15)16-11-14(26-20(22,23)24)6-8-18(16)25-17/h1-8,11H,9-10H2/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDZKYHUANNPCC-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.